7-acetamido-6-nitro-3H-quinazolin-4-one

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

7-Acetamido-6-nitro-3H-quinazolin-4-one (CAS 169205-90-7) is a synthetic quinazolin-4-one derivative with the molecular formula C₁₀H₈N₄O₄ and a molecular weight of 248.19 g/mol. It features a 7-acetamido and a 6-nitro substitution pattern on the quinazolin-4(3H)-one core.

Molecular Formula C10H8N4O4
Molecular Weight 248.19 g/mol
Cat. No. B8359793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-acetamido-6-nitro-3H-quinazolin-4-one
Molecular FormulaC10H8N4O4
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O4/c1-5(15)13-8-3-7-6(2-9(8)14(17)18)10(16)12-4-11-7/h2-4H,1H3,(H,13,15)(H,11,12,16)
InChIKeyPYFMVDMOJXSFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetamido-6-nitro-3H-quinazolin-4-one (CAS 169205-90-7): Chemical Identity & Procurement-Ready Profile


7-Acetamido-6-nitro-3H-quinazolin-4-one (CAS 169205-90-7) is a synthetic quinazolin-4-one derivative with the molecular formula C₁₀H₈N₄O₄ and a molecular weight of 248.19 g/mol . It features a 7-acetamido and a 6-nitro substitution pattern on the quinazolin-4(3H)-one core. The compound is commercially available from specialty chemical suppliers at purities typically ≥95% . The quinazolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives known to act as kinase inhibitors, HDAC inhibitors, and antiparasitic agents .

Why 7-Acetamido-6-nitro-3H-quinazolin-4-one Cannot Be Casually Replaced by Other 6-Nitro-Quinazolinones


6-Nitro-quinazolin-4(3H)-one derivatives with different 7-position substituents exhibit distinct chemical reactivity, physicochemical properties, and biological target profiles. For instance, 7-fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3) serves as a key intermediate specifically for ATP-site tyrosine kinase inhibitors such as afatinib , while 7-chloro-6-nitroquinazolin-4(3H)-one (CAS 53449-14-2) is employed in the synthesis of second-generation irreversible EGFR inhibitors including afatinib, dacomitinib, and poziotinib . The 7-acetamido variant offers a distinct hydrogen-bond donor/acceptor profile and a site amenable to further derivatization (e.g., hydrolysis to 7-amino, or N-alkylation) that is not accessible with halogenated or unsubstituted analogs. Generic substitution risks altering synthetic pathway efficiency, intermediate stability, and downstream biological activity of the final target compound .

Quantitative Differentiation Evidence: 7-Acetamido-6-nitro-3H-quinazolin-4-one Compared to Its Closest Analogs


Chemical Identity: Unique Acetamido Substituent Provides a Distinct Hydrogen-Bonding and Derivatization Handle vs. 7-Halo and 7-Amino Analogs

The 7-acetamido group confers a hydrogen-bond donor (N–H) and acceptor (C=O) capacity distinct from 7-fluoro, 7-chloro, or 7-amino analogs. The 7-acetamido moiety can be selectively hydrolyzed under basic conditions to yield the 7-amino derivative, enabling orthogonal protection strategies in multi-step syntheses . In contrast, 7-halo analogs (e.g., 7-chloro-6-nitroquinazolin-4(3H)-one, CAS 53449-14-2) require nucleophilic aromatic substitution conditions for further functionalization. The acetamido group also contributes to improved solubility and altered logP compared to halogenated analogs, though direct head-to-head experimental logP data for this specific compound is not published .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Synthetic Yield: Documented 76% Yield for Acetamido Derivative Synthesis from 7-Amino Precursor

A published synthetic route details the preparation of 7-acetamido-6-nitro-3H-quinazolin-4-one from 7-amino-6-nitro-3H-quinazolin-4-one via acetylation, achieving a yield of 76% (5.37 g isolated) . The product was characterized by ¹H NMR (DMSO-d₆): δ 10.51 (1H, brs), 8.57 (1H, s), 8.24 (1H, s), 7.97 (1H, s), 2.15 (3H, s). This yield and characterization data provide a benchmark for procurement quality assessment. In contrast, the synthesis of the analogous 7-chloro-6-nitroquinazolin-4(3H)-one via nitration of 7-chloroquinazolin-4(3H)-one is reported with yields ranging from 60–85% depending on conditions , while 7-fluoro-6-nitroquinazolin-4(3H)-one synthesis via nitration in H₂SO₄/fuming HNO₃ at 373 K proceeds with yields that are not uniformly reported .

Synthetic Chemistry Process Optimization Reaction Yield

Downstream Derivatization Potential: Acetamido Group Enables Controlled Hydrolysis to 7-Amino for Further Functionalization

The 7-acetamido group can be selectively removed under basic conditions (KOH/MeOH/H₂O, reflux) to generate 7-amino-6-nitroquinazoline derivatives in high yield (87% reported for the analogous 7-acetamido-4-(3-bromoanilino)-6-nitroquinazoline to its 7-amino counterpart) . This orthogonal deprotection strategy is not available for 7-halo or 7-fluoro analogs, which require fundamentally different reaction conditions (e.g., Buchwald-Hartwig amination for chloride displacement). This positions the 7-acetamido compound as a versatile intermediate for libraries requiring late-stage diversification at the 7-position.

Synthetic Versatility Protecting Group Strategy Drug Intermediate

Class-Level Biological Potential: Quinazolin-4-one Acetamides as Anti-Leishmanial Leads with Defined IC₅₀ Values

While no direct biological data is published for the specific compound 7-acetamido-6-nitro-3H-quinazolin-4-one, structurally related quinazolinone-based acetamide derivatives have demonstrated potent anti-leishmanial activity. In a 2023 study, compounds F12, F27, and F30 from a series of quinazolinone-acetamide derivatives showed IC₅₀ values of 5.76 ± 0.84 μM, 3.39 ± 0.85 μM, and 8.26 ± 1.23 μM against L. donovani promastigotes, and 6.02 ± 0.52 μM, 3.55 ± 0.22 μM, and 6.23 ± 0.13 μM against intracellular amastigotes, respectively . Oral administration of F12 and F27 achieved >85% reduction in organ parasite burden in infected BALB/c mice . These data establish the quinazolinone-acetamide chemotype as a validated anti-leishmanial scaffold, providing class-level evidence for the potential utility of 7-acetamido-6-nitro-3H-quinazolin-4-one as a starting point for medicinal chemistry optimization.

Antiparasitic Leishmaniasis Drug Discovery

Supply Chain: Commercial Availability at Defined Purity Enables Direct Procurement Without Custom Synthesis

7-Acetamido-6-nitro-3H-quinazolin-4-one is stocked by multiple chemical suppliers at purities typically ≥95% . In contrast, the closely related 7-amino-6-nitro-3H-quinazolin-4-one (CAS 53449-16-4) is reported by some suppliers as available but with more limited stockists, and the 7-acetamido-4-(3-bromoanilino)-6-nitroquinazoline (CAS 169205-91-8) downstream derivative requires custom synthesis from the target compound . Direct commercial availability reduces lead time and eliminates the need for in-house synthesis validation, which is a tangible procurement advantage.

Chemical Procurement Supply Chain Quality Specification

Procurement-Driven Application Scenarios for 7-Acetamido-6-nitro-3H-quinazolin-4-one


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization Requiring 7-Position Hydrogen-Bond Pharmacophore

The 7-acetamido group provides a hydrogen-bond donor/acceptor pair critical for ATP-binding site interactions in kinase targets such as EGFR and VEGFR-2. The acetamido moiety can engage the hinge region of kinases via both N–H donation to backbone carbonyl and C=O acceptance from backbone N–H. This dual interaction mode, documented in co-crystal structures of related quinazoline-based kinase inhibitors, is not achievable with 7-halo analogs (fluoro, chloro), which lack hydrogen-bond donor capacity. Procurement of the 7-acetamido derivative enables direct SAR exploration of this pharmacophoric element without requiring post-synthetic modification .

Anti-Parasitic Drug Discovery: Lead Optimization Based on Validated Quinazolinone-Acetamide Chemotype

The quinazolinone-acetamide chemotype has demonstrated potent in vitro and in vivo anti-leishmanial activity, with lead compound F27 achieving IC₅₀ values of 3.39–3.55 μM against L. donovani and >85% parasite burden reduction in animal models. 7-Acetamido-6-nitro-3H-quinazolin-4-one shares the core acetamide-quinazolinone scaffold and serves as a strategic starting material for synthesizing focused libraries to explore the SAR of the 7-position substituent on anti-leishmanial potency and selectivity .

Synthetic Methodology Development: Orthogonal Protection Strategy for 7-Amino Quinazoline Derivatives

Researchers developing new synthetic routes to 4-anilinoquinazoline kinase inhibitors can leverage the acetamido group as a masked 7-amino functionality. The acetamido group survives common reaction conditions (e.g., chlorination with POCl₃, nucleophilic aromatic substitution at C-4) and can be selectively removed under mild basic hydrolysis (KOH/MeOH) at the desired synthetic stage to reveal the free amine for further functionalization. This orthogonal strategy is particularly valuable for constructing complex N-7-substituted quinazoline libraries .

Reference Standard for Analytical Method Development and Quality Control

With a well-defined ¹H NMR signature (δ 10.51, 8.57, 8.24, 7.97, 2.15 in DMSO-d₆) and documented synthetic route with 76% yield from the 7-amino precursor, this compound can serve as a reference standard for HPLC method development and impurity profiling of quinazolinone-based drug substances. Its commercial availability at ≥95% purity from multiple vendors supports its use as a characterized reference material for analytical laboratories .

Quote Request

Request a Quote for 7-acetamido-6-nitro-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.